5-Bromo-N-hydroxypicolinimidoyl chloride
Description
5-Bromo-N-hydroxypicolinimidoyl chloride (CAS: 702680-55-5) is a brominated heterocyclic compound featuring a pyridine ring substituted with a hydroxylamine-derived imidoyl chloride group and a bromine atom at the 5-position. This compound is primarily utilized in research and development (R&D) for synthesizing complex organic molecules, particularly in medicinal chemistry and agrochemical studies. Its reactive imidoyl chloride moiety enables it to act as a versatile intermediate in nucleophilic substitution or coupling reactions.
Properties
Molecular Formula |
C6H4BrClN2O |
|---|---|
Molecular Weight |
235.46 g/mol |
IUPAC Name |
5-bromo-N-hydroxypyridine-2-carboximidoyl chloride |
InChI |
InChI=1S/C6H4BrClN2O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H |
InChI Key |
IDDNIGSLIWGZNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)C(=NO)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-hydroxypicolinimidoyl chloride typically involves the reaction of 5-bromo-2-pyridinecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by chlorination . The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Commonly used solvents include ethanol or methanol
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-hydroxypicolinimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine and chloride groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives.
Scientific Research Applications
5-Bromo-N-hydroxypicolinimidoyl chloride has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-N-hydroxypicolinimidoyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of specific enzymes or the modification of biomolecules, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 5-bromo-N-hydroxypicolinimidoyl chloride include substituted picolinimidamides and picolinamides. Below is a comparative analysis based on substituent effects, reactivity, and applications:
Table 1: Structural and Functional Comparison
| Compound Name (CAS) | Substituents | Key Functional Groups | Reactivity Profile | Applications |
|---|---|---|---|---|
| This compound (702680-55-5) | 5-Br, N-hydroxypicolinimidoyl | Imidoyl chloride, hydroxyl | High electrophilicity; reacts with amines, alcohols | Pharmaceutical intermediates |
| 5-Methylpicolinimidamide hydrochloride (6144-78-1) | 5-Me, picolinimidamide | Imidamide, hydrochloride | Moderate nucleophilicity; stable under acidic conditions | Catalysis, ligand synthesis |
| 6-Methylpicolinimidamide hydrochloride (875293-96-2) | 6-Me, picolinimidamide | Imidamide, hydrochloride | Steric hindrance reduces reactivity compared to 5-substituted analogs | Metal-organic frameworks |
| 3-(Trifluoromethyl)picolinimidamide (112736-11-5) | 3-CF₃, picolinimidamide | Trifluoromethyl, imidamide | Enhanced lipophilicity; resistant to oxidation | Fluorinated drug candidates |
| 5-Bromo-n-butylpicolinamide (1003711-26-9) | 5-Br, n-butylpicolinamide | Amide, alkyl chain | Lower reactivity due to electron-withdrawing Br and amide groups | Polymer additives |
Key Findings :
Substituent Effects :
- The 5-bromo group in this compound enhances electrophilicity at the imidoyl chloride site, making it more reactive toward nucleophiles than methyl- or trifluoromethyl-substituted analogs .
- Trifluoromethyl groups (e.g., 3-(trifluoromethyl)picolinimidamide) increase metabolic stability and lipophilicity, which is advantageous in drug design but reduces aqueous solubility .
Reactivity :
- Imidoyl chlorides (e.g., 702680-55-5) are superior to imidamides or amides in forming covalent bonds with nucleophiles like amines, enabling efficient synthesis of hydrazones or amidines .
- Hydrochloride salts (e.g., 6144-78-1) exhibit improved stability but require acidic conditions for activation, limiting their utility in neutral environments .
Applications :
- Brominated derivatives (e.g., 702680-55-5, 1003711-26-9) are preferred in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s compatibility with palladium catalysts .
- Methyl-substituted analogs (e.g., 875293-96-2) are less reactive but serve as stable ligands in coordination chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
